A Senior Application Scientist's Technical Guide to 2-Chloro-3-fluorophenylboronic Acid
A Senior Application Scientist's Technical Guide to 2-Chloro-3-fluorophenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving molecular complexity and desired functionality. 2-Chloro-3-fluorophenylboronic acid (CAS No: 871329-52-1) has emerged as a particularly valuable reagent.[1][2] Its utility stems from the unique electronic properties conferred by the ortho-chloro and meta-fluoro substituents, which modulate the reactivity of the boronic acid and provide specific vectors for further functionalization. This guide offers a comprehensive overview of this compound, from its fundamental properties to its application in robust synthetic protocols, designed for researchers and professionals in organic synthesis and medicinal chemistry.
This compound is not merely another boronic acid; it is a carefully designed tool. The presence of both a halogen and a boronic acid moiety on the same aromatic ring makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern synthesis for its reliability in forming carbon-carbon bonds.[4] The insights and protocols detailed herein are grounded in established organometallic principles and are designed to be self-validating, providing a trusted resource for laboratory application.
Part 1: Core Physicochemical and Safety Data
Understanding the physical characteristics and handling requirements of a reagent is the foundation of its effective and safe use in any experimental setting.
1.1: Structural and Chemical Identity
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Chemical Name: 2-Chloro-3-fluorophenylboronic acid[1]
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Synonyms: (2-Chloro-3-fluorophenyl)boronic acid, 2-Chloro-3-fluorobenzeneboronic acid[2][3]
1.2: Physical and Chemical Properties
The quantitative data for 2-Chloro-3-fluorophenylboronic acid has been consolidated into the table below for ease of reference. These properties dictate the optimal conditions for its storage, handling, and use in reactions.
| Property | Value | Source(s) |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 80-84 °C | [1][5] |
| Boiling Point | 313.4 ± 52.0 °C (Predicted) | [1][5] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][5][6] |
| Solubility | Soluble in Methanol; Slightly soluble in water | [1][5] |
| pKa | 7.20 ± 0.58 (Predicted) | [1][6] |
| Flash Point | 143.4 °C | [1] |
1.3: Handling, Storage, and Safety
Expertise in Action: Boronic acids are known to undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible, it can affect the stoichiometry of a reaction. Storing the compound under inert gas and at reduced temperatures minimizes this degradation.
-
Storage: Store under an inert gas (Nitrogen or Argon) at 2-8°C.[1][5]
-
Safety: The compound is classified as an irritant (Xi).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Avoid inhalation of dust and contact with skin and eyes.
Part 2: Synthesis Pathway
While commercially available, understanding the synthesis of 2-Chloro-3-fluorophenylboronic acid provides insight into potential impurities and the compound's reactivity. The most common industrial route involves a Grignard reaction followed by borylation at cryogenic temperatures.
A plausible synthesis pathway involves the formation of a Grignard reagent from 1-bromo-2-chloro-3-fluorobenzene, which is then reacted with a trialkyl borate ester, such as trimethyl borate.[7]
Causality of Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Cryogenic Temperature (-70 °C): The reaction with the borate ester is highly exothermic. Furthermore, the high reactivity of the borate ester could lead to double or triple substitution if the temperature is not strictly controlled, resulting in significant impurities that are difficult to remove.[7] Maintaining a very low temperature ensures the formation of the desired monosubstituted boronic ester.
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Acidic Workup: The intermediate boronic ester is hydrolyzed under acidic conditions to yield the final 2-Chloro-3-fluorophenylboronic acid.
Caption: General workflow for the synthesis of 2-Chloro-3-fluorophenylboronic acid.
Part 3: The Suzuki-Miyaura Coupling: A Core Application
The Suzuki-Miyaura cross-coupling reaction is the premier application for 2-Chloro-3-fluorophenylboronic acid, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4]
3.1: The Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.
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Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[8] This species then transfers its organic group (the 2-chloro-3-fluorophenyl moiety) to the Pd(II) complex, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2: Field-Proven Insights for Protocol Design
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Choice of Catalyst: While many palladium catalysts work, the choice depends on the reactivity of the halide partner. For less reactive aryl chlorides, a catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required to facilitate the challenging oxidative addition step.[10] For more reactive aryl bromides or iodides, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient.[4]
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Role of the Base: A base is essential for activating the boronic acid.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice can influence reaction rate and yield; stronger bases like K₃PO₄ can be effective for difficult couplings.[10]
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or THF) and water is frequently used. This two-phase system helps to dissolve both the organic starting materials and the inorganic base.
Part 4: Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for coupling 2-Chloro-3-fluorophenylboronic acid with a representative aryl bromide.
Objective: To synthesize 2-(2-Chloro-3-fluorophenyl)pyridine.
Materials:
-
2-Chloro-3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (2 mL)
Trustworthiness through Self-Validation: This protocol uses an in-situ generation of the Pd(0) catalyst from Pd(OAc)₂ and PPh₃. The excess phosphine ligand acts as a reducing agent and stabilizes the active catalyst. The progress of the reaction should be monitored by a suitable analytical technique (TLC, GC-MS, or LC-MS) to confirm the consumption of starting materials and the formation of the product.
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-fluorophenylboronic acid (210 mg, 1.2 mmol), 2-bromopyridine (158 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black, indicating the formation of the active Pd(0) catalyst.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the 2-bromopyridine starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-(2-Chloro-3-fluorophenyl)pyridine.
Part 5: Broader Applications in Science and Drug Discovery
The utility of 2-Chloro-3-fluorophenylboronic acid extends beyond a single reaction. It serves as a foundational component in the synthesis of molecules with significant biological and material applications.
-
Drug Development: The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), which is used to treat multiple myeloma.[11][12] While this specific reagent is more often used as a coupling partner, its boronic acid moiety can form reversible covalent bonds with serine or threonine residues in protein active sites, a strategy used in fragment-based drug discovery (FBDD).[13] The chloro- and fluoro-substituents allow for fine-tuning of a drug candidate's steric and electronic properties, which can enhance binding affinity, selectivity, and metabolic stability.[3][14]
-
Material Science: The biaryl structures synthesized using this reagent are important in the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the molecule are critical.[3]
-
Agrochemicals: The principles of rational design used in pharmaceuticals are also applied to agrochemicals, where this building block can be used to create novel herbicides and pesticides.[3]
Conclusion
2-Chloro-3-fluorophenylboronic acid is a high-value synthetic intermediate whose utility is anchored in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its carefully substituted aromatic core provides a platform for chemists to build molecular complexity with a high degree of control. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this reagent in their synthetic endeavors, from small-scale discovery to process development.
References
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
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Storgaard, M., & Ellman, J. A. (2012). Asymmetric Synthesis of α-Aryl-α-Amino Acid Derivatives via Suzuki-Miyaura Coupling of an α-Amino Acid-Derived N-tert-Butanesulfinyl-N'-benzylidenehydrazine. Organic Syntheses, 89, 320. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 9, 2026, from [Link]
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Das, B. C., Das, S., & Yadav, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6653. Available at: [Link]
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NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved January 9, 2026, from [Link]
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Ishtiaq, M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(8), 100579. Available at: [Link]
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Santos, M. A. R., & Marques, S. M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 859. Available at: [Link]
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